Dual Target Potency: TD-0212 Delivers Balanced AT1 and NEP Pharmacology in a Single Molecule, Unlike Losartan, Omapatrilat, or Valsartan
TD-0212 (compound 35) is the only agent among the compared set that achieves potent dual activity at both AT1 and NEP in a single molecular entity. In competitive radioligand binding and enzymatic assays, TD-0212 exhibits an AT1 pKi of 8.9 and a NEP pIC50 of 9.2 [1]. By contrast, the prototypical ARB losartan shows AT1 pKi of 8.3 but negligible NEP activity (pIC50 <5), while the dual ACE/NEP inhibitor omapatrilat displays potent NEP inhibition (pIC50 9.7) but negligible AT1 binding (pKi <5) [1]. Valsartan's binding data, where reported in the same selectivity panel, shows AT2 pKi <5.0 with no NEP activity [1]. The balanced dual activity of TD-0212—within 0.3 log units between targets—is a deliberate design feature enabling simultaneous RAS blockade and natriuretic peptide augmentation from a single molecule [1].
| Evidence Dimension | Binding/inhibitory potency at AT1 receptor (pKi) and NEP enzyme (pIC50) |
|---|---|
| Target Compound Data | AT1 pKi = 8.9; NEP pIC50 = 9.2 |
| Comparator Or Baseline | Losartan: AT1 pKi = 8.3, NEP pIC50 <5; Omapatrilat: AT1 pKi <5, NEP pIC50 = 9.7; Valsartan: AT2 pKi <5.0, NEP not reported |
| Quantified Difference | TD-0212 is the only compound with both AT1 pKi >8.5 and NEP pIC50 >9.0; losartan lacks NEP activity (Δ >4.2 log units); omapatrilat lacks AT1 activity (Δ >3.9 log units) |
| Conditions | AT1: competitive radioligand binding assay (membrane preparations); NEP: recombinant human NEP enzymatic inhibition assay |
Why This Matters
For procurement decisions, TD-0212 TFA uniquely enables simultaneous interrogation of both RAS and natriuretic peptide pathways with a single molecule, eliminating the need to co-administer and titrate two separate agents with potentially divergent pharmacokinetics.
- [1] McKinnell RM, Hill CM, McConn D, Hegde LG, Gendron R, Blair B, Jendza K, Budman J, Fatheree PR. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI). ACS Med Chem Lett. 2019;10(1):86-91. doi:10.1021/acsmedchemlett.8b00462. Table 2 and Table 3. View Source
